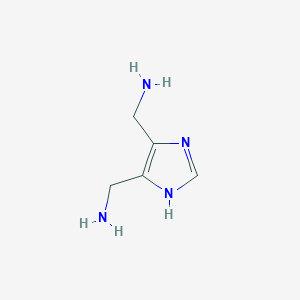
(1H-Imidazole-4,5-diyl)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-IMIDAZOLE-4,5-DIMETHANAMINE is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their versatility and are utilized in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-4,5-DIMETHANAMINE typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines followed by cyclization and elimination reactions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods include the use of catalysts such as erbium triflate to promote the cyclo-condensation of various starting materials . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-IMIDAZOLE-4,5-DIMETHANAMINE undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives .
Aplicaciones Científicas De Investigación
1H-IMIDAZOLE-4,5-DIMETHANAMINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-IMIDAZOLE-4,5-DIMETHANAMINE involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound can also interact with DNA and proteins, affecting their function and stability . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1H-IMIDAZOLE-4,5-DIMETHANAMINE can be compared with other imidazole derivatives such as:
1H-IMIDAZOLE-2-CARBOXALDEHYDE: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-IMIDAZOLE-4-CARBOXYLIC ACID: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
1H-IMIDAZOLE-5-CARBOXYLIC ACID: Studied for its potential therapeutic applications and as a precursor in chemical synthesis.
The uniqueness of 1H-IMIDAZOLE-4,5-DIMETHANAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
771579-17-0 |
|---|---|
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9) |
Clave InChI |
NVXCHCRJASEREF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
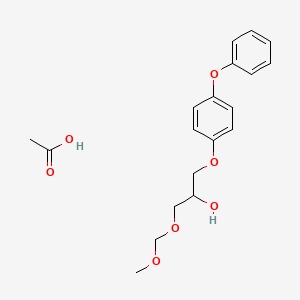
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
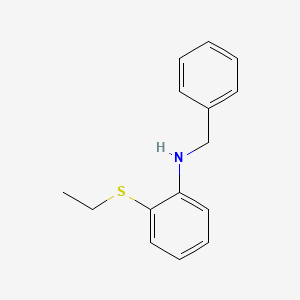
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)

![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
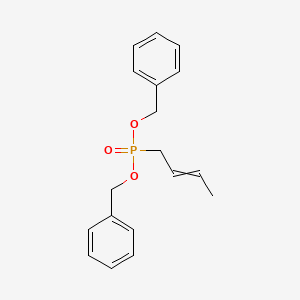
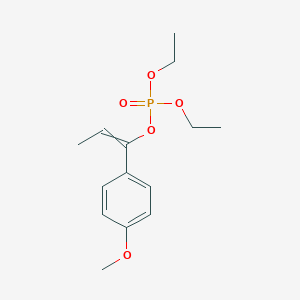

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
